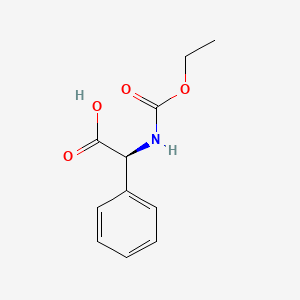

(S)-2-(ethoxycarbonylamino)-2-phenylacetic acid

Description

Properties

IUPAC Name |

(2S)-2-(ethoxycarbonylamino)-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-2-16-11(15)12-9(10(13)14)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15)(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBYBUHMCHHFGHS-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N[C@@H](C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid is through the Strecker synthesis. This involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an alpha-aminonitrile, which is then hydrolyzed to yield the desired amino acid . The reaction is typically promoted by acid, and hydrogen cyanide can be supplied or generated in situ from cyanide salts .

Industrial Production Methods

Industrial production of this compound often involves the use of enzymatic asymmetric synthesis. This method utilizes enzymes to catalyze the formation of chiral amino acids with high enantioselectivity . Enzymatic methods are preferred in industrial settings due to their efficiency and the ability to produce optically pure compounds.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(ethoxycarbonylamino)-2-phenylacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The ethoxycarbonylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

(S)-2-(ethoxycarbonylamino)-2-phenylacetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug synthesis.

Industry: The compound is used in the production of various fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid are compared below with analogous α-substituted phenylacetic acid derivatives. Key differences in substituents, physicochemical properties, and applications are highlighted.

Table 1: Structural and Functional Comparison

Key Research Findings:

Steric and Electronic Effects: The tert-butoxycarbonyl (Boc) group in (S)-2-((tert-butoxycarbonyl)amino)-2-phenylacetic acid provides superior steric protection compared to the ethoxycarbonyl (EOC) group, making it preferable for multistep syntheses . Sulfonamido derivatives (e.g., 2-(4-chlorobenzenesulfonamido)-2-phenylacetic acid) exhibit lower pKa values (~2.8–3.5) due to the electron-withdrawing sulfonyl group, enhancing solubility in aqueous media .

Methoxycarbonyl derivatives (e.g., (R)-2-((methoxycarbonyl)amino)-2-phenylacetic acid) display reduced metabolic stability compared to EOC analogs, as shorter alkyl chains are more susceptible to esterase cleavage .

Synthetic Utility: this compound is a key precursor in synthesizing β-lactam antibiotics (e.g., cephalosporins), where the EOC group is later deprotected to yield active amines .

Biological Activity

(S)-2-(ethoxycarbonylamino)-2-phenylacetic acid, also known as ethyl 2-(phenylamino)acetate, is a compound of interest due to its potential biological activities. This article focuses on its mechanisms of action, pharmacological properties, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

- Chemical Formula : C12H15NO3

- CAS Number : 60729-80-8

- Molecular Weight : 219.25 g/mol

- Structure : The compound features an ethoxycarbonyl group, an amino group, and a phenyl group attached to a central acetic acid moiety.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : Preliminary studies suggest that this compound may interact with specific receptors involved in neurotransmission and metabolic pathways. It is hypothesized to influence the GABAergic system, similar to other compounds that modulate GABA A receptors, leading to anxiolytic and sedative effects .

- Enzyme Modulation : The compound may also act as an inhibitor of certain enzymes involved in metabolic processes, potentially affecting lipid metabolism and energy homeostasis .

- Biochemical Pathways : It has been observed to modulate pathways related to inflammation and oxidative stress, indicating potential therapeutic applications in conditions like arthritis and neurodegenerative diseases .

Pharmacological Properties

The pharmacological profile of this compound includes:

- Anti-inflammatory Effects : Research indicates that the compound exhibits anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions.

- Antioxidant Activity : It has shown potential as an antioxidant, helping to mitigate oxidative stress in cellular models .

- Neuroprotective Effects : The compound's interaction with neurotransmitter systems suggests possible neuroprotective effects, making it a candidate for further investigation in neurodegenerative disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Q & A

Q. What are the common synthetic routes for preparing (S)-2-(ethoxycarbonylamino)-2-phenylacetic acid in laboratory settings?

The synthesis typically involves sequential protection and coupling steps. First, the amino group is protected using an ethoxycarbonyl (Moc) group via reagents like isobutoxycarbonyl chloride (IBC-Cl) under controlled temperatures (0–20°C) in organic solvents (e.g., dichloromethane). Subsequent coupling with phenylacetic acid derivatives employs activating agents such as HATU or DCC, followed by deprotection under acidic or basic conditions. For chiral purity, enantioselective synthesis or chiral chromatography (e.g., SFC with columns like Chiralpak® IC) is critical .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm the ethoxycarbonylamino group and phenylacetic acid backbone.

- FT-IR to identify carbonyl (C=O) stretches (~1700 cm⁻¹) and N-H bonds.

- HPLC/MS for purity assessment and molecular weight verification.

- X-ray crystallography (using SHELX-97 for refinement) to resolve stereochemistry and crystal packing .

Q. How does the ethoxycarbonyl (Moc) group influence reactivity in peptide synthesis?

The Moc group acts as a transient protecting group for amines, enabling selective coupling during solid-phase peptide synthesis. Unlike Fmoc, it is stable under basic conditions but cleavable via mild acidolysis (e.g., TFA). Its steric bulk can influence coupling efficiency, requiring optimized activation reagents like HOBt/DIC .

Advanced Research Questions

Q. How can enantiomeric impurities be minimized during synthesis?

Enantiomeric purity is achieved through:

- Chiral auxiliaries : Use (S)-configured starting materials to enforce stereochemistry.

- Kinetic resolution : Enzymatic catalysts (e.g., lipases) selectively hydrolyze undesired enantiomers.

- Chiral chromatography : Supercritical Fluid Chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak® IC) effectively separates diastereomers .

Q. What strategies address low yields in the coupling step with phenylacetic acid derivatives?

Low yields often stem from steric hindrance or poor activation. Mitigation strategies include:

- Activating agents : Switch from DCC to HATU for improved coupling efficiency.

- Solvent optimization : Use polar aprotic solvents (DMF, THF) to enhance reagent solubility.

- Temperature control : Perform reactions at 0–4°C to minimize side reactions .

Q. How do crystallographic software tools (e.g., SHELX) resolve structural ambiguities?

SHELX refines X-ray diffraction data by iteratively adjusting atomic coordinates and thermal parameters. For example:

Q. What analytical approaches validate the compound’s stability under varying pH conditions?

Stability studies involve:

- pH-dependent degradation assays : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC.

- pKa determination : Use potentiometric titration or NMR pH titration to identify ionizable groups (e.g., carboxylic acid, pKa ~3.96) .

Methodological Considerations

- Contradictions in synthesis protocols : emphasizes Fmoc-based protection, while uses Moc. Researchers should select methods based on desired deprotection conditions (acidolysis vs. base).

- Data validation : Cross-reference spectroscopic data with computational predictions (e.g., PubChem CID 7269367) to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.